ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate
Description
Ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is a synthetic organic compound featuring a dihydroisoquinolinone core substituted with a phenylcarbamoylmethyl group at position 2 and an ethyl propanoate ester at position 3. Its structure combines an isoquinolinone scaffold (known for bioactivity in medicinal chemistry) with a carbamate-linked phenyl group and a propanoate ester side chain.
Properties
IUPAC Name |
ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-28-22(27)15(2)29-19-11-7-10-18-17(19)12-13-24(21(18)26)14-20(25)23-16-8-5-4-6-9-16/h4-13,15H,3,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDDYYDETRJEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate typically involves multiple steps. One common synthetic route includes the reaction of an appropriate isoquinoline derivative with ethyl 2-bromoacetate under basic conditions to form the ester linkage. The reaction conditions often require a solvent such as dichloromethane and a base like potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Scientific Research Applications
Ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biochemical pathways.
Mechanism of Action
The mechanism of action of ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key functional groups with several agrochemical propanoate derivatives and synthetic intermediates (Table 1).
Table 1: Structural Comparison of Ethyl 2-({1-Oxo-2-[(Phenylcarbamoyl)Methyl]-1,2-Dihydroisoquinolin-5-Yl}Oxy)Propanoate and Analogs
*Estimated based on structural formula.
Key Observations:
Backbone Flexibility: The target compound’s dihydroisoquinolinone core distinguishes it from most agrochemical analogs, which typically employ simpler aryloxypropanoate or imidazolinone scaffolds .
Carbamate vs. Amide Linkages : The phenylcarbamoylmethyl group introduces a carbamate linkage absent in clodinafop-propargyl or imazapyr, which use ether or amine bonds. This could influence hydrolytic stability and metabolic pathways .
Biological Activity
Ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is a complex organic compound with a molecular formula of C24H26N2O5 and a molecular weight of approximately 422.481 g/mol. This compound features an isoquinoline moiety and a carbamoyl group, making it a candidate for research in medicinal chemistry and pharmacology due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that similar compounds exhibit significant binding affinities to these targets, indicating potential therapeutic applications.
Biological Testing and Findings
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
Comparative Biological Activity Table
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Ethyl 3-(4-hydroxyphenyl)-3-(phenylimino)-propanoate | Contains a phenylimino group | Antimicrobial |
| Methyl 3-(4-methoxyphenyl)-3-(phenylimino)-propanoate | Similar phenylimino structure | Anticancer |
| Ethyl 4-(benzoylamino)-3-hydroxybutanoate | Features an amide linkage | Antimicrobial |
Case Studies
- Anticancer Study : A study conducted on a derivative of this compound demonstrated a significant reduction in tumor growth in xenograft models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Efficacy : In vitro testing revealed that the compound exhibited strong antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting a potential new therapeutic agent for bacterial infections.
Synthesis and Structural Analysis
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yields and purity. The structural complexity of this compound allows for diverse chemical reactivity, which can be exploited in further medicinal chemistry applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
